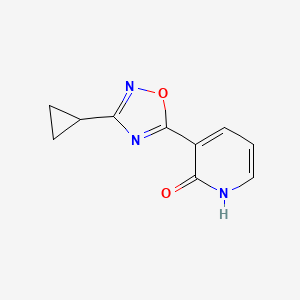

![molecular formula C20H18ClN3O2 B2607544 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 941912-89-6](/img/structure/B2607544.png)

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

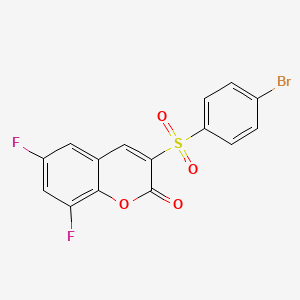

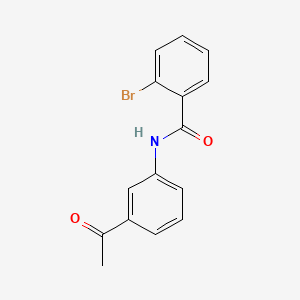

The compound “4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring attached to a chlorophenyl group and a pyrrolidin-2-one group with a 3,5-dimethylphenyl substituent . The oxadiazole ring is a five-membered heterocycle containing one oxygen atom and two nitrogen atoms .Scientific Research Applications

Apoptosis Induction and Anticancer Activity

Research has identified derivatives of 1,2,4-oxadiazoles as novel apoptosis inducers through high-throughput screening assays, showing activity against breast and colorectal cancer cell lines. Compounds with 1,2,4-oxadiazole rings have been found to induce apoptosis by arresting cells in the G(1) phase, indicating potential as anticancer agents. The structural activity relationship (SAR) studies suggest the importance of substituted five-member rings for activity, identifying molecular targets like TIP47, an IGF II receptor binding protein, highlighting their relevance in developing new cancer therapies (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process has been explored, confirming structures by various spectroscopic methods. Predictions of biological activity for these synthesized compounds were presented, suggesting a methodological approach to anticipating the potential uses of such chemicals in biological applications (Kharchenko, Detistov, Orlov, 2008).

Material Science Applications

Research into polymers containing 1,3,4-oxadiazole rings for light-emitting applications has demonstrated the synthesis of novel polymers with excellent thermal stability and film-forming ability. These polymers exhibit fluorescence in the blue region and show high quantum yield, indicating their utility in developing materials for optoelectronic devices (Hamciuc et al., 2015).

Antimicrobial Activity

Studies on 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activities against various pathogens. These compounds, featuring structural elements like 2-chloro-5-methylene pyridine and 3,4-dimethoxy-2-methylene pyridine, have been assessed for their effectiveness in inhibiting bacterial growth, offering insights into developing new antimicrobial agents (Song et al., 2017).

Properties

IUPAC Name |

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-12-6-13(2)8-17(7-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-3-5-16(21)9-14/h3-9,15H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBQQJAXJXJHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)

![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)

![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)